Propylhydrazine oxalate

説明

Contextualization within Hydrazine (B178648) and Oxalate (B1200264) Chemistry

The properties and reactivity of propylhydrazine (B1293729) oxalate are best understood by examining its constituent components: hydrazine and oxalate.

Hydrazine (N₂H₄) is a diacidic base, meaning it can react with two equivalents of an acid. scielo.org.za It and its organic derivatives, such as propylhydrazine, are characterized by the presence of a nitrogen-nitrogen single bond. These compounds are notable for their role as reducing agents and as building blocks in organic synthesis. Propylhydrazine (CH₃CH₂CH₂NHNH₂) is an alkyl-substituted hydrazine, where one hydrogen atom on the hydrazine molecule is replaced by a propyl group. This substitution influences its physical properties and reactivity.

Oxalate (C₂O₄²⁻) is the dianion of oxalic acid, a naturally occurring dicarboxylic acid. wikipedia.org Oxalic acid is a relatively strong organic acid that readily loses two protons to form the oxalate ion. wikipedia.org In nature, oxalate plays roles in calcium homeostasis and plant development. nih.gov In chemistry, oxalate salts are common, and the oxalate ion can act as a chelating ligand, binding to metal cations through its two carboxylate groups. wikipedia.orgmdpi.com The reaction between the base, propylhydrazine, and the dicarboxylic acid, oxalic acid, results in the formation of the propylhydrazinium oxalate salt.

Historical Perspectives on Propylhydrazine Oxalate Studies

The study of simple alkylhydrazines and their salts dates back several decades. By the late 1960s, n-propylhydrazine oxalate was commercially available and used in metabolic research. A 1969 study investigating the conversion of monoalkylhydrazines into their corresponding hydrocarbons by rat liver enzymes utilized n-propylhydrazine oxalate as a substrate for its experiments. oregonstate.edu

Further academic investigation into the properties of such compounds is exemplified by a 1970 doctoral thesis from the University of Aston in Birmingham. In this work, which focused on new synthetic methods and properties of various hydrazine derivatives, n-propylhydrazine oxalate was among the series of monosubstituted hydrazines examined. The research included a detailed analysis of its mass spectrum, contributing to the fundamental characterization of this class of compounds. aston.ac.uk

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound serves primarily as a specialized reagent and a precursor in organic synthesis. Its utility is not as a final product but as a building block for creating more elaborate molecular architectures.

One of its key applications is in the synthesis of heterocyclic compounds. It is listed as a starting material for producing various pyrazole (B372694) and indazole derivatives. lookchem.comlookchem.com For instance, research has shown its use in the synthesis of NUCC-390, an agonist for the CXCR4 receptor, which is involved in various physiological processes. researchgate.net

Beyond its role in complex organic synthesis, this compound has been identified in other specialized applications. A patent for a process to create silver nanoparticles lists this compound salt as a potential reducing agent. google.com Additionally, due to its energetic properties inherited from the hydrazine moiety, it has been noted for its potential use as a fuel additive. lookchem.com

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 164.07970687 Da | nih.gov |

| Topological Polar Surface Area | 113 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 85.9 | nih.gov |

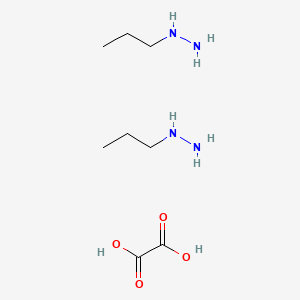

Structure

2D Structure

特性

IUPAC Name |

oxalic acid;propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXLENZWWDUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212817 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56884-75-4, 6340-91-6 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, oxalate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propylhydrazine Oxalate

Direct Salt Formation from Propylhydrazine (B1293729) and Oxalic Acid

The most straightforward and common method for preparing propylhydrazine oxalate (B1200264) is through the direct acid-base reaction between propylhydrazine and oxalic acid. This reaction results in the formation of a salt, driven by the protonation of the basic hydrazine (B178648) derivative by the carboxylic acid.

While specific literature detailing the synthesis of propylhydrazine oxalate is not extensively available, the synthesis of analogous hydrazine salts, such as dihydrazinium oxalate, provides a well-established procedural framework. The reaction of hydrazine hydrate with oxalic acid has been shown to produce dihydrazinium oxalate in high yields under controlled conditions scielo.org.zascielo.org.za. This analogous synthesis suggests that the direct combination of propylhydrazine and oxalic acid is a viable and efficient method.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require consideration include temperature, solvent system, and reaction time.

Based on the synthesis of similar hydrazine salts, maintaining a low temperature is often critical. For instance, the preparation of dihydrazinium oxalate is successfully carried out in ice-cold conditions to prevent the thermal transformation to a different salt form scielo.org.za. A similar approach would likely be beneficial for the synthesis of this compound.

The choice of solvent system also plays a significant role. A mixture of water and alcohol is commonly employed for the synthesis of hydrazinium (B103819) oxalates, as it provides good solubility for the reactants while allowing for the precipitation of the product upon formation scielo.org.za. The selection of an appropriate alcohol and its ratio to water would need to be optimized to ensure efficient crystallization of this compound.

Table 1: Modeled Reaction Parameters for this compound Synthesis via Direct Salt Formation

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C (Ice Bath) | Minimizes potential side reactions and decomposition. |

| Solvent | Ethanol (B145695)/Water or Methanol/Water | Solubilizes reactants and facilitates product precipitation. |

| Reaction Time | 1-4 hours | Allows for complete reaction and crystallization. |

| Agitation | Continuous Stirring | Ensures homogeneity and promotes crystal formation. |

Investigation of Stoichiometric Ratios and Yields

The stoichiometry of the reactants is a determining factor in the identity and yield of the final product. Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons, while propylhydrazine is a mono-basic amine. Therefore, the molar ratio of propylhydrazine to oxalic acid can be varied to potentially form different salts.

In the analogous case of dihydrazinium oxalate, a 2:1 molar ratio of hydrazine hydrate to oxalic acid is used to produce the di-salt, (N₂H₅)₂C₂O₄, with reported yields as high as 85% scielo.org.za. For this compound, a 1:1 stoichiometric ratio would be expected to yield the mono-propylhydrazinium oxalate salt. However, a 2:1 ratio could also be explored to investigate the formation of a di-propylhydrazinium salt. Precise control of the stoichiometry is essential for obtaining the desired product and maximizing the yield. Titration methods can be employed to determine the exact concentration of the reactant solutions and ensure accurate molar ratios scribd.comyoutube.combyjus.comgauthmath.com.

Table 2: Theoretical Yields for this compound Synthesis at Different Stoichiometric Ratios

| Propylhydrazine (molar eq.) | Oxalic Acid (molar eq.) | Theoretical Product | Theoretical Yield (%) |

| 1 | 1 | Propylhydrazinium hydrogen oxalate | 100 |

| 2 | 1 | Di(propylhydrazinium) oxalate | 100 |

Exploration of Alternative Synthetic Routes to this compound

Beyond direct salt formation, alternative synthetic strategies can be explored, particularly those involving the derivatization of hydrazine precursors. These methods may offer advantages in terms of controlling purity or introducing specific functionalities.

Precursor Derivatization Strategies involving Hydrazine Functionalities

One potential alternative route involves the use of a protected hydrazine derivative, which is later deprotected and salified. A patented method for the synthesis of alkylhydrazine salts utilizes tert-butoxycarbonyl (BOC) as a protecting group for hydrazine google.com.

In this approach, hydrazine hydrate is first reacted with BOC anhydride to form BOC hydrazine. This intermediate is then alkylated with a propyl-containing compound. The final step involves the removal of the BOC protecting group under acidic conditions, which can be followed by the introduction of oxalic acid to form the desired this compound salt google.com. This multi-step process can offer better control over the reaction and may be advantageous when dealing with sensitive substrates.

Comparative Analysis of Synthetic Efficiency and Selectivity

The direct salt formation method is likely to be more atom-economical and have a shorter reaction time. However, it may present challenges in controlling the stoichiometry and purity, potentially requiring further purification steps.

The precursor derivatization route, while longer and involving more reagents, may offer higher selectivity and result in a purer product, potentially simplifying the purification process google.com. The choice of synthetic route would therefore depend on the specific requirements of the application, balancing the need for purity against considerations of time and cost.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, general green chemistry principles can be applied to its synthesis.

Key areas for the application of green chemistry in this context include the use of safer solvents, energy efficiency, and waste reduction. For the direct salt formation method, exploring the use of water as a solvent, potentially with a co-solvent, could reduce the reliance on volatile organic compounds figshare.com. Optimizing the reaction to proceed efficiently at lower temperatures would also contribute to energy savings.

Mechanistic Investigations of Reactions Involving Propylhydrazine Oxalate

Reaction Pathways in Organic Transformations Catalyzed by or Involving Propylhydrazine (B1293729) Oxalate (B1200264)

The primary role of propylhydrazine oxalate in organic synthesis is to serve as a source of the propylhydrazine nucleophile, which is particularly effective in the construction of nitrogen-containing heterocyclic systems.

This compound has been identified as a key reagent in the synthesis of complex heterocyclic structures such as tetrahydroindazoles. Its function is central to the cyclization step, which follows an initial acylation. For instance, in a documented synthesis, a diketone intermediate is first formed through the acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate. The subsequent reaction with this compound facilitates a condensation and cyclization cascade to produce the final tetrahydroindazole (B12648868) product with a high yield of 82%. The oxalate salt form is advantageous in this context, providing a stable, crystalline solid that is easier to handle than the free base, while readily releasing the reactive propylhydrazine under appropriate reaction conditions, such as refluxing in ethanol (B145695).

The structural characteristics of the oxalate anion, specifically its resonance stabilization, may also play a role in the reaction medium by participating in hydrogen-bonded networks, which can help to stabilize intermediates during the cyclization process.

Table 1: Synthesis of Tetrahydroindazole Involving this compound

| Step | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| 1. Acylation | 1,4-dioxaspiro[4.5]decan-8-one, LDA, diethyl oxalate, -78°C | Diketone Intermediate | 68% |

The mechanism of reactions involving this compound is fundamentally governed by the nucleophilic character of the hydrazine (B178648) functional group. Hydrazines, including propylhydrazine, are known to act as potent nucleophiles in reactions with electrophilic centers. In the synthesis of heterocycles, the reaction typically initiates with the nucleophilic attack of one of the nitrogen atoms of the propylhydrazine moiety on a carbonyl carbon of the substrate.

Following the initial attack, a series of proton transfer and condensation steps occur, leading to the elimination of water and the formation of a C=N bond (a hydrazone intermediate). In substrates with a second electrophilic site, an intramolecular cyclization can then take place, where the second nitrogen atom of the hydrazine moiety attacks this site, ultimately forming the heterocyclic ring. The propyl group attached to the hydrazine can influence the reaction rate and regioselectivity through steric and electronic effects.

Studies on the nucleophilic reactivities of various hydrazines have shown that alkyl substitution, such as the propyl group, modulates the reactivity. researchgate.netnih.gov While the presence of an adjacent nitrogen atom with lone pair electrons is characteristic of hydrazines, their nucleophilicity does not always show the enhanced reactivity known as the "alpha-effect" when compared to primary amines of similar basicity. researchgate.netnih.gov The reactivity is highly dependent on the electrophile and the solvent system used. nih.gov In processes mediated by propylhydrazine, the reaction pathway is a concerted sequence of nucleophilic addition and condensation, driven by the formation of a stable heterocyclic system.

Degradation Pathways and Stability Mechanisms of this compound

The stability of this compound is a critical factor for its storage and application. Its degradation can be initiated by thermal stress or by hydrolysis in the presence of water.

Thermal analysis provides insight into the stability of this compound. Thermogravimetric analysis (TGA) indicates that the compound begins to decompose at an onset temperature of 210°C. This decomposition temperature is primarily associated with the stability of the oxalate component of the salt. Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 215°C, which corresponds to the melting point of the compound and is immediately followed by decomposition.

The decomposition of metal oxalates typically proceeds with the release of carbon dioxide and/or carbon monoxide, leaving behind the metal or metal oxide. core.ac.uk By analogy, the thermal degradation of this compound would involve the breakdown of the oxalate anion into gaseous CO₂ and CO. Simultaneously, the propylhydrazine moiety would decompose, likely through the cleavage of N-N, C-N, and C-C bonds, to form a mixture of smaller gaseous products, such as nitrogen gas, propane (B168953), and other hydrocarbons and nitrogenous compounds. The precise composition of the resultant species would depend on the decomposition atmosphere (e.g., inert or oxidative).

Table 2: Thermal Analysis Data for this compound

| Analytical Method | Observation | Temperature (°C) |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset of decomposition | 210 |

This compound is a salt formed from a weak base (propylhydrazine) and a weak acid (oxalic acid). In aqueous solutions, it is susceptible to hydrolysis. The salt can dissociate into propylhydrazinium cations and oxalate anions, and these ions can further react with water. The propylhydrazinium ion can donate a proton to water, establishing an equilibrium with the free propylhydrazine base.

This hydrolytic instability can impact synthetic applications. For example, in certain reaction pathways, the use of aqueous media has been shown to result in lower product purity (65%) compared to reactions run in ethanol (78%), a difference attributed to hydrolysis-related side reactions. The presence of water can lead to a competing equilibrium that reduces the effective concentration of the reactive free base, potentially leading to the formation of byproducts or incomplete reactions. The extent of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the solution.

Electrophilic and Nucleophilic Reactivity of the Propylhydrazine Moiety in Salt Form

The propylhydrazine moiety, when part of the oxalate salt, possesses both nucleophilic and electrophilic potential, which is dependent on the chemical environment.

In solution, an equilibrium exists between the protonated form (propylhydrazinium cation, CH₃CH₂CH₂NH₂NH₃⁺) and the neutral free base (CH₃CH₂CH₂NHNH₂).

Nucleophilic Reactivity : The neutral propylhydrazine molecule is a strong nucleophile due to the lone pairs of electrons on its two nitrogen atoms. The terminal nitrogen (β-nitrogen) is generally more nucleophilic due to lesser steric hindrance. This is the species that participates in the heterocyclic ring-forming reactions discussed previously, attacking electron-deficient centers like carbonyl carbons. The electron-donating nature of the propyl group slightly enhances the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine.

Electrophilic Reactivity : The propylhydrazinium cation, which is prevalent in acidic conditions or in the solid salt lattice, is electrophilic. The protonated nitrogen atom makes the protons acidic and capable of being abstracted by a base. While the cation itself is not a strong electrophile for bond formation, its acidic protons play a key role in acid-base chemistry that can influence reaction pathways. In principle, the protonated form could be attacked by a very strong nucleophile, but its primary role in reactions is as a proton donor, regenerating the more reactive, nucleophilic free base in the presence of a suitable base.

The balance between these two forms is crucial and can be manipulated by adjusting the reaction pH. In basic or neutral media, the nucleophilic free base is the dominant reactive species. In acidic media, the concentration of the less reactive electrophilic cation increases.

Spectroscopic and Structural Characterization of Propylhydrazine Oxalate and Its Derivatives

Advanced Spectroscopic Analyses

Spectroscopic methods are fundamental in determining the molecular structure and purity of propylhydrazine (B1293729) oxalate (B1200264). Each technique provides unique insights into the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of propylhydrazine oxalate in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

In the ¹H NMR spectrum, the propyl group gives rise to three distinct signals: a triplet corresponding to the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene group attached to the nitrogen atom. The protons on the hydrazine (B178648) moiety (NH and NH₂) are also observable and may appear as broad signals that can exchange with a deuterium (B1214612) oxide (D₂O) solvent.

The ¹³C NMR spectrum provides complementary information, typically showing three signals for the three distinct carbon atoms of the propyl group. A downfield signal corresponds to the two equivalent carboxyl carbons of the oxalate anion. The specific chemical shifts are indicative of the electronic environment of each carbon atom.

Purity assessment is achieved by integrating the proton signals, where the ratio should correspond to the number of protons in each group (e.g., 3:2:2 for the propyl chain). The absence of unassignable signals is a strong indicator of high purity.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | CH₃ | ~0.9 - 1.1 | Triplet (t) |

| ¹H | -CH₂- (central) | ~1.5 - 1.7 | Multiplet (m) |

| ¹H | -CH₂-N | ~2.8 - 3.0 | Triplet (t) |

| ¹H | NH/NH₂ | Variable, broad | Singlet (s, broad) |

| ¹³C | CH₃ | ~10 - 15 | - |

| ¹³C | -CH₂- (central) | ~20 - 25 | - |

| ¹³C | -CH₂-N | ~50 - 55 | - |

| ¹³C | C=O (Oxalate) | ~160 - 165 | - |

Mass Spectrometry for Fragmentation Pathways and Rearrangement Studies

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the propylhydrazinium cation and to study its fragmentation pathways. Using soft ionization techniques like Electrospray Ionization (ESI), the intact propylhydrazinium cation ([C₃H₁₁N₂]⁺) can be observed. High-resolution mass spectrometry can confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing evidence for its structure. The fragmentation of the propylhydrazinium cation typically proceeds through characteristic losses of neutral fragments. Common fragmentation pathways include the cleavage of C-C and C-N bonds. For instance, the loss of an ethyl radical (•C₂H₅) would lead to a fragment ion, which often represents the base peak in the spectrum of the parent propylhydrazine.

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 75.1 | [CH₃CH₂CH₂NHNH₃]⁺ | Parent Cation |

| 45.0 | [CH₂NHNH₂]⁺ | Loss of ethyl radical (•C₂H₅) |

| 31.0 | [NHNH₂]⁺ | Loss of propyl radical (•C₃H₇) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound shows characteristic absorption bands. Strong, broad bands in the region of 3000-3300 cm⁻¹ are attributed to N-H stretching vibrations of the hydrazinium (B103819) group. Absorptions around 2800-3000 cm⁻¹ correspond to the C-H stretching modes of the propyl group's methyl and methylene units. A very strong absorption band, typically around 1700 cm⁻¹, is characteristic of the antisymmetric C=O stretching of the oxalate anion. The N-N stretching frequency of the hydrazinium ion is observed in the 960–990 cm⁻¹ region. researchgate.net

The structure of the oxalate anion itself can be investigated by comparing its IR and Raman spectra. walisongo.ac.id For a planar oxalate anion with a center of inversion (D₂h symmetry), the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. walisongo.ac.id For example, the symmetric C=O stretching vibration is typically Raman active but IR inactive in a centrosymmetric structure, while the antisymmetric C=O stretch is IR active. walisongo.ac.id The appearance of specific bands in both spectra can indicate a non-planar (D₂d) or distorted oxalate structure in the crystal lattice.

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3300 | N-H Stretching | IR |

| ~2800-3000 | C-H Stretching | IR, Raman |

| ~1700 | Antisymmetric C=O Stretching (Oxalate) | IR |

| ~1300-1450 | Symmetric C=O Stretching (Oxalate) | Raman |

| ~960-990 | N-N Stretching | IR |

X-ray Crystallography of this compound and Related Hydrazinium Oxalates

While the specific crystal structure of this compound is not widely reported, extensive studies on related compounds, such as dihydrazinium oxalate, provide significant insight into the expected solid-state structure, lattice parameters, and intermolecular forces that govern the crystal packing of hydrazinium oxalates. scielo.org.zascielo.org.za

Determination of Crystal Structure and Unit Cell Parameters

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For the related compound dihydrazinium oxalate, ((N₂H₅)₂)C₂O₄, crystallographic analysis reveals a structure built from discrete hydrazinium (N₂H₅⁺) cations and oxalate (C₂O₄²⁻) anions. scielo.org.za

Studies show the oxalate anion is perfectly planar, with a crystallographic center of symmetry in the middle of the C-C bond. scielo.org.za The nearly equal C-O bond distances indicate significant resonance delocalization of the negative charge across the carboxylate groups. scielo.org.za The crystal data for dihydrazinium oxalate serves as a representative example for this class of compounds. scielo.org.zascielo.org.za

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₁₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.6974(12) |

| b (Å) | 10.053(3) |

| c (Å) | 8.095(3) |

| β (°) | 96.88(3) |

| Volume (ų) | 298.4(2) |

| Z | 2 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The N-H groups of the hydrazinium cations act as hydrogen bond donors, while the oxygen atoms of the oxalate anions serve as acceptors. This results in strong N-H···O interactions that link the ions together. scielo.org.za The oxalate ions are connected end-to-end via the hydrazinium ions, forming chains. These chains are then cross-linked into a 3D network. scielo.org.za Furthermore, adjacent hydrazinium ions can be linked to each other through N-H···N bonds. scielo.org.za In the structure of dihydrazinium oxalate, each oxalate group is surrounded by six hydrazinium ions, and each hydrazinium ion is surrounded by three oxalate ions and one other hydrazinium ion, highlighting the complexity and strength of the hydrogen bonding network. researchgate.netscielo.org.za

Investigation of Crystal Packing and Supramolecular Assembly of this compound

Detailed crystallographic studies on this compound are limited in publicly accessible scientific literature. Consequently, a comprehensive analysis of its crystal packing and supramolecular assembly, supported by specific experimental data such as single-crystal X-ray diffraction, is not available at this time.

However, based on the known chemical nature of its constituent ions—propylhydrazinium ([CH₃CH₂CH₂NH₂NH₂]⁺) and oxalate ([C₂O₄]²⁻)—and extensive research on related hydrazinium oxalate salts, a general description of the expected intermolecular interactions and resulting supramolecular architecture can be inferred.

The crystal structure of such salts is typically dominated by a network of strong hydrogen bonds. The propylhydrazinium cation possesses multiple hydrogen bond donors in the form of the -NH₂ and -NH₂⁺ groups. The oxalate anion, with its four oxygen atoms, acts as a potent hydrogen bond acceptor.

In analogous structures, such as dihydrazinium oxalate, the cations and anions form a rigid three-dimensional network through extensive hydrogen bonding. scielo.org.zacam.ac.uk In these structures, each oxalate group is typically surrounded by multiple hydrazinium ions, and conversely, each hydrazinium ion is connected to several oxalate ions, creating a highly stable lattice. scielo.org.zacam.ac.uk It is also common for N-H···N hydrogen bonds to form between adjacent hydrazinium cations, further stabilizing the structure. scielo.org.zacam.ac.uk

While specific crystallographic parameters for this compound remain undetermined, the table below provides an example of the kind of data that would be obtained from a single-crystal X-ray diffraction analysis, based on the closely related compound, dihydrazinium oxalate.

Table 1: Representative Crystallographic Data for a Hydrazinium Oxalate Salt (Dihydrazinium Oxalate)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 8.847(2) |

| b (Å) | 9.176(2) |

| c (Å) | 3.421(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 277.8(1) |

| Z | 2 |

Note: This data is for dihydrazinium oxalate and is provided for illustrative purposes only. The actual crystallographic data for this compound may differ.

The supramolecular assembly would likely feature motifs such as chains or sheets formed by alternating cations and anions linked by hydrogen bonds. These lower-dimensional structures would then be interconnected to form a complete three-dimensional architecture.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Biochemical and Biological Research Perspectives on Propylhydrazine Oxalate

Metabolic Pathways and Biotransformation Studies of Hydrazine (B178648) Derivatives

The biotransformation of hydrazine derivatives, including alkylhydrazines like propylhydrazine (B1293729), is a complex process primarily orchestrated by oxidative enzyme systems within the body. These metabolic pathways are crucial in determining the biological activity and fate of these compounds.

The metabolism of hydrazine derivatives is significantly influenced by two key enzyme systems: cytochrome P450 (CYP) and monoamine oxidase (MAO). nih.gov These enzymes catalyze oxidative reactions that transform hydrazines into various metabolites. mdpi.com

Cytochrome P450 (CYP): This superfamily of enzymes, located in the smooth endoplasmic reticulum of cells, plays a central role in the metabolism of a vast array of compounds. mdpi.com For monosubstituted alkylhydrazines, CYP-mediated oxidation can occur at the carbon-nitrogen bond, leading to the formation of aldehyde metabolites through hydrazone intermediates. Studies on drugs like iproniazid, which contains a hydrazine moiety, show that its metabolism is predominantly catalyzed by the cytochrome P450 system. Hydrazine-based MAO inhibitors, such as phenelzine (B1198762) and isoniazid, can act as mechanism-based inactivators of various CYP enzymes, suggesting a direct and reactive interaction. nih.gov This inactivation implies that the hydrazine moiety is metabolized by CYP into a reactive species that covalently binds to the enzyme, impairing its function. nih.gov

Monoamine Oxidase (MAO): These flavin-containing enzymes are critical for the degradation of neurotransmitters. nih.gov MAO is also capable of oxidizing the nitrogen-to-nitrogen bond in various classes of hydrazine derivatives. nih.gov For instance, monosubstituted hydrazines can be potent, irreversible inhibitors of mitochondrial MAO. The inhibition process itself can be a result of the enzyme's oxidative action on the hydrazine compound, where the product of the oxidation becomes a powerful inhibitor. nih.gov

The oxidative metabolism by both CYP and MAO can lead to the formation of unstable diazene (B1210634) intermediates from monosubstituted hydrazines. This process can also generate reactive free radical species, which are implicated in the subsequent biological effects of these compounds.

| Enzyme System | Primary Site of Action | Metabolic Outcome for Hydrazine Derivatives | Example |

|---|---|---|---|

| Cytochrome P450 (CYP) | Smooth Endoplasmic Reticulum | Oxidation of C-N bond, formation of aldehydes, generation of reactive intermediates. mdpi.com | Metabolism of iproniazid; Inactivation of CYP enzymes by isoniazid. nih.gov |

| Monoamine Oxidase (MAO) | Mitochondria | Oxidation of N-N bond, irreversible inhibition of the enzyme. nih.gov | Irreversible inhibition by phenethylhydrazine. nih.gov |

A key metabolic outcome for alkylhydrazines is the cleavage of the C-N bond, which can result in the formation of hydrocarbon gases. This biotransformation is indicative of the generation of highly reactive carbon-centered radical intermediates.

Research on the metabolism of n-propylhydrazine has demonstrated its conversion to propane (B168953). This metabolic step is believed to proceed through the formation of a propyl radical. The formation of propane gas is a significant indicator of C-N bond scission during the oxidative metabolism of the parent compound. While detailed studies on propane-utilizing bacteria show metabolic pathways for propane, the formation of propane from propylhydrazine in mammalian systems points to a different, radical-mediated pathway. nih.gov

This process is analogous to the metabolism of other small alkylhydrazines. For example, the metabolism of ethylhydrazine (B1196685) yields ethane, and isopropylhydrazine is metabolized to propane. This pattern strongly supports a general mechanism for monoalkylhydrazines where oxidative processes, likely mediated by enzymes like cytochrome P-450, lead to the homolytic cleavage of the C-N bond, releasing an alkyl radical that subsequently abstracts a hydrogen atom to form the corresponding alkane.

| Alkylhydrazine Substrate | Resulting Hydrocarbon Metabolite | Proposed Intermediate |

|---|---|---|

| n-Propylhydrazine | Propane | Propyl radical |

| Ethylhydrazine | Ethane | Ethyl radical |

| Isopropylhydrazine | Propane | Isopropyl radical |

Exploration of Biological Activity Mechanisms of Hydrazine-Oxalate Compounds

The biological activity of a compound like propylhydrazine oxalate (B1200264) is determined by the combined actions of its constituent parts—the reactive hydrazine moiety and the metabolically active oxalate anion—on various cellular components and pathways.

The hydrazine functional group is an electron-rich nucleophile, making it a versatile tool for probing biological systems. biorxiv.org In the field of chemical proteomics, hydrazine-based probes are used in a strategy called activity-based protein profiling (ABPP) to identify and characterize proteins with electrophilic (electron-poor) functional groups. upenn.edunih.gov This "reverse-polarity" approach complements traditional ABPP, which typically uses electrophilic probes to target nucleophilic amino acids. upenn.edu

Hydrazine probes can covalently bind to a diverse range of biological targets that are often considered "undruggable," including: biorxiv.orgupenn.edu

Enzyme Cofactors: Many enzymes rely on electrophilic cofactors to function. Hydrazine probes can react with these cofactors, allowing for the profiling of enzyme functional states. nih.gov

Post-Translational Modifications (PTMs): Hydrazines can target labile, electrophilic PTMs, providing insights into cellular signaling and regulation. upenn.edu

Metalloenzymes: The probes have been shown to target enzymes that utilize metals in their active sites. upenn.edu

This interaction is highly specific to the active site of functional enzymes. upenn.edu The binding of a hydrazine probe can be blocked by other molecules or inhibitors that occupy the enzyme's active site, confirming that the interaction is not random but is directed by the protein's functional chemistry. nih.govnih.gov Through mass spectrometry-based proteomics, researchers can identify the specific proteins and even the exact amino acid residues that have been tagged by the hydrazine probe, providing a global map of the "electrophilome" within a cell. upenn.eduacs.org

| Target Class | Description | Significance in Research |

|---|---|---|

| Enzymes with Electrophilic Cofactors | Proteins that require non-amino acid components (cofactors) for catalytic activity. | Allows for profiling of enzyme functional states and discovery of new inhibitors. nih.gov |

| Proteins with Electrophilic PTMs | Proteins modified with electrophilic groups after translation, affecting their function. | Enables the study of dynamic cellular regulation and signaling pathways. upenn.edu |

| Metalloenzymes | Enzymes that require a metal ion for their biological activity. | Opens up previously "undruggable" targets for therapeutic development. upenn.edu |

The oxalate component of propylhydrazine oxalate can significantly influence cellular health by disrupting key homeostatic processes. Oxalate is not an inert molecule; it actively perturbs cellular bioenergetics, redox balance, and inflammatory signaling, particularly in cells like macrophages. nih.govnih.gov

Studies exposing macrophages to oxalate have revealed several critical impacts:

Disruption of Cellular Bioenergetics: Oxalate exposure leads to decreased mitochondrial respiration and reduced activity of mitochondrial complex I and IV, resulting in lower cellular ATP production. nih.govresearchgate.net

Induction of Oxidative Stress: Cells treated with oxalate show a significant increase in both mitochondrial and total reactive oxygen species (ROS), indicating a disruption of redox homeostasis. nih.govfrontiersin.org This highly oxidizing environment can damage cellular components.

Altered Inflammatory Response: Oxalate promotes a pro-inflammatory state. frontiersin.org It increases the expression and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while simultaneously decreasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net

Structure-Activity Relationship Studies in Alkylhydrazine Oxalates and Related Hydrazine Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For hydrazine derivatives, these studies explore how modifications to different parts of the molecule can enhance or diminish its pharmacological effects. nih.govmaterialsciencejournal.org

The core components of a hydrazine derivative that can be modified include the hydrazine linker itself (–NH–NH–), the groups attached to it (like the propyl group in propylhydrazine), and any associated counter-ions (like oxalate). mdpi.com SAR studies on various hydrazide-hydrazones have yielded key insights: mdpi.commdpi.com

Role of the Hydrazide-Hydrazone Linker: The –(CO)–NH–N=CH– linker is a common feature in many biologically active hydrazine derivatives. mdpi.com The geometry of the imine double bond (typically in the E configuration) and the nature of the groups attached to it are pivotal. mdpi.com

Influence of Substituents: The type, size, and position of substituents on aromatic rings or alkyl chains attached to the hydrazine core are critical. For example, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecule in the enzyme's active site. mdpi.com Conversely, bulky substituents like tert-butyl groups could prevent binding at the active site, leading to a different mechanism of inhibition (e.g., non-competitive). mdpi.com

Impact of Electronic Properties: Quantitative structure-activity relationship (QSAR) analysis often reveals that electronic parameters are a main factor affecting the inhibitory activities of hydrazine derivatives. nih.govnih.gov The electron-donating or electron-withdrawing nature of substituents can profoundly impact how the molecule interacts with its biological target. nih.gov

Computational Chemistry Approaches to Propylhydrazine Oxalate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational in the computational study of propylhydrazine (B1293729) oxalate (B1200264). They provide a detailed picture of the molecule's geometry, energetics, and the distribution of electrons, which are crucial for understanding its chemical behavior.

The propylhydrazine oxalate ion pair is comprised of the propylhydrazinium cation ([CH₃CH₂CH₂NH₂NH₂]⁺) and the oxalate anion ([C₂O₄]²⁻). The flexibility of the propyl group in the cation and the various possible orientations of the two ions relative to each other give rise to multiple stable conformations. Conformational analysis aims to identify these stable geometries and determine their relative energies.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for this task. By systematically rotating the bonds within the propylhydrazinium cation and exploring different arrangements of the ion pair, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. The interaction between the cation and anion is expected to be dominated by strong hydrogen bonds between the ammonium group of the cation and the carboxylate groups of the oxalate anion, a pattern also observed in the crystal structure of dihydrazinium oxalate. scielo.org.zascielo.org.za

The energetics of these conformations are critical, as the lowest energy conformer will be the most populated at thermal equilibrium and will likely dictate the compound's bulk properties.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | Strong N-H···O hydrogen bonding, minimal steric hindrance. |

| B | 180° (anti) | 0.75 | N-H···O hydrogen bonding, slightly less optimal orientation. |

Note: This data is illustrative and based on general principles of conformational analysis.

Once the geometry of the most stable conformer is optimized, a wealth of molecular properties and quantum chemical descriptors can be calculated. These descriptors provide quantitative measures of the electronic structure and are invaluable for predicting reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the oxalate anion, while the LUMO may be associated with the propylhydrazinium cation.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) helps to identify reactive sites.

Table 2: Predicted Quantum Chemical Descriptors for the this compound Ion Pair (Illustrative)

| Descriptor | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy required to remove an electron; localized on the oxalate anion. |

| LUMO Energy | +1.5 eV | Indicates the energy released upon electron addition; localized on the propylhydrazinium cation. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

Note: These values are hypothetical and serve to illustrate the types of properties calculated.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to observe experimentally.

Propylhydrazine can act as a nucleophile or a reducing agent in various reactions. Computational methods can be used to model these reactions, with the oxalate anion acting as a spectator or participating as a base. Transition state theory is central to this analysis. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By locating the transition state structure for a given reaction step, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. This is crucial for understanding the reaction kinetics. For instance, in a nucleophilic substitution reaction involving propylhydrazine, computational analysis could determine the energy barrier for the formation of a new carbon-nitrogen bond.

The electronic structure information obtained from quantum chemical calculations can be used to predict various aspects of reactivity.

Reactivity: The HOMO-LUMO gap is a good indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. The energies of the frontier orbitals can also be used in the context of frontier molecular orbital theory to predict how the molecule will interact with other reagents.

Regioselectivity: In the propylhydrazinium cation, there are two nitrogen atoms. The calculated atomic charges and the distribution of the HOMO can help predict which of these nitrogens is more nucleophilic and therefore more likely to attack an electrophile.

Stereoselectivity: For reactions involving chiral centers, computational methods can be used to calculate the energies of the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the stereochemical outcome of the reaction.

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a synthesized compound.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of each nucleus, the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum can be predicted.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. It is common practice to scale the calculated vibrational frequencies by an empirical factor to improve agreement with experimental data. For NMR, the calculated shieldings are typically referenced against a standard compound (like tetramethylsilane) to obtain chemical shifts. The close agreement between predicted and experimental spectra can provide strong evidence for the proposed molecular structure.

Table 3: Comparison of Hypothetical Calculated and Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value (Hypothetical) | Typical Experimental Range | Assignment |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | |||

| 3250 | 3300-3100 | N-H stretching (from NH₂⁺) | |

| 1680 | 1700-1650 | C=O stretching (from oxalate) | |

| ¹H NMR Chemical Shifts (ppm) | |||

| 3.1 | 3.0-3.5 | -CH₂-NH₂⁺- | |

| 1.6 | 1.5-1.8 | -CH₂-CH₂-NH₂⁺- | |

| 0.9 | 0.8-1.0 | -CH₃ | |

| ¹³C NMR Chemical Shifts (ppm) | |||

| 165 | 160-170 | C=O (oxalate) |

Note: Experimental ranges are typical for the assigned functional groups and are not specific to this compound.

Future Research Directions and Emerging Applications

Crafting Specificity: The Advent of Novel Propylhydrazine (B1293729) Oxalate (B1200264) Derivatives

The functional versatility of the propylhydrazine moiety is the cornerstone for the development of a new generation of derivatives with finely tuned reactivity and specific functionalities. By chemically modifying the core structure, scientists can modulate the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Current research efforts are centered on the synthesis of hydrazones and hydrazides derived from propylhydrazine. These derivatives are of particular interest due to the presence of the N-N bond, which serves as a key structural motif in various bioactive agents. For instance, the condensation of propylhydrazine with carbonyl compounds yields propylhydrazones, which can be further functionalized to create a library of compounds with diverse chemical properties. The introduction of different substituents on the carbonyl partner allows for precise control over the electronic environment of the resulting hydrazone, impacting its coordination chemistry and potential catalytic activity.

Another promising area is the synthesis of heterocyclic compounds using propylhydrazine oxalate as a precursor. The reaction of propylhydrazine with diketones or other suitable bifunctional reagents can lead to the formation of pyrazole (B372694) derivatives. Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The propyl group in these derivatives can influence their solubility and lipophilicity, which are critical parameters for their biological activity and material properties.

The table below summarizes some potential classes of this compound derivatives and the intended impact of their functionalization.

| Derivative Class | Functionalization Strategy | Tuned Reactivity/Functionality | Potential Application Areas |

| Propylhydrazones | Condensation with various aldehydes and ketones | Modified electronic properties, enhanced coordination ability | Catalysis, chemosensors |

| Propyl-substituted Pyrazoles | Cyclization with β-dicarbonyl compounds | Altered lipophilicity and biological targeting | Pharmaceuticals, agrochemicals |

| Acyl Propylhydrazides | Acylation of the hydrazine (B178648) nitrogen | Enhanced stability, specific binding interactions | Drug discovery, bioconjugation |

The Catalyst Frontier: Designing Advanced Systems with this compound Moieties

The ability of hydrazine derivatives to act as ligands for transition metals is a key driver for the design of advanced catalytic systems. The nitrogen atoms of the propylhydrazine moiety can coordinate with metal centers, forming stable complexes that can catalyze a variety of organic transformations.

Research is increasingly focused on the synthesis and characterization of metal complexes where propylhydrazine or its derivatives serve as ligands. These complexes are being investigated for their catalytic efficacy in reactions such as C-C and C-N bond formation, which are fundamental processes in organic synthesis. For example, ruthenium complexes bearing acylhydrazone ligands have demonstrated catalytic activity in the N-alkylation of hydrazides. rsc.org The propyl group in such ligands can influence the solubility and stability of the catalyst in different reaction media.

The oxalate counter-ion in this compound can also play a role in the catalytic process. In some cases, the oxalate itself can participate in the reaction mechanism or influence the coordination geometry around the metal center. Furthermore, the development of chiral propylhydrazine derivatives as ligands could open the door to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Future research will likely focus on immobilizing these catalytic complexes on solid supports to facilitate catalyst recovery and recycling, a key aspect of green chemistry. The design of multifunctional catalysts, where the this compound moiety is part of a larger molecular architecture that includes other catalytic sites, is another exciting prospect.

Bridging Disciplines: Interdisciplinary Research at the Nexus of Chemistry, Materials Science, and Biomedicine

The unique chemical properties of this compound make it a valuable building block for interdisciplinary research that spans organic chemistry, materials science, and biomedical fields.

In materials science , the incorporation of propylhydrazine moieties into polymer backbones is an emerging area of interest. Hydrazine functionalized polymers can exhibit unique properties, such as the ability to crosslink or to coordinate with metal ions. google.com This could lead to the development of novel materials with applications in areas such as responsive coatings, membranes for separation processes, and platforms for controlled release of active substances. The oxalate component could also be leveraged to create coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties. For instance, polyoxalates have been synthesized and studied for their metal uptake behavior, suggesting potential applications in environmental remediation. researchgate.net

In the biomedical field , derivatives of propylhydrazine are being investigated for their therapeutic potential. Notably, hydrazide-hydrazone derivatives have shown promise as antitumor agents. nih.gov The mechanism of action is thought to involve interactions with biological targets such as enzymes or receptors. The propyl group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the ability of propylhydrazine derivatives to chelate metal ions is being explored for applications in bioinorganic chemistry and medicinal imaging. For example, radiolabeled propylhydrazine derivatives could potentially be used as imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

The table below highlights some of the interdisciplinary research areas involving this compound.

| Research Area | Key Concept | Potential Application |

| Materials Science | Incorporation into polymers and MOFs | Smart materials, sensors, environmental remediation |

| Biomedical Science | Synthesis of bioactive derivatives | Anticancer drugs, diagnostic imaging agents |

| Supramolecular Chemistry | Self-assembly of propylhydrazine-based molecules | Nanostructured materials, drug delivery systems |

A Greener Approach: Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Researchers are actively seeking more environmentally friendly and efficient methods for its production and use.

Traditional methods for the synthesis of hydrazine derivatives often involve harsh reaction conditions and the use of hazardous reagents. Modern synthetic strategies are focusing on the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free reactions. rsc.org For instance, microwave-assisted organic synthesis and ultrasound-mediated reactions are being explored to reduce reaction times and energy consumption in the synthesis of hydrazine derivatives. mdpi.com

In terms of applications, the development of catalytic systems based on this compound that can operate under mild conditions and be easily recycled aligns with the goals of sustainable chemistry. The use of this compound in one-pot or multi-component reactions, which reduce the number of synthetic steps and minimize waste generation, is another important area of research.

Furthermore, the biodegradability of this compound and its derivatives is a key consideration for their long-term environmental impact. Designing molecules that can perform their intended function and then safely degrade in the environment is a major challenge and a critical goal for future research. The development of biodegradable pesticides and herbicides based on hydrazine derivatives is an area where this principle is being actively pursued. wiley.com

Q & A

Q. What are the standard synthetic routes for preparing propylhydrazine oxalate, and how are intermediates characterized?

this compound is typically synthesized via multi-step reactions involving hydrazine derivatives and oxalic acid. A common approach includes:

- Step 1 : Formation of propylhydrazine through diazotization of propan-1-amine followed by reduction (e.g., using sodium sulfite or catalytic hydrogenation) .

- Step 2 : Neutralization with oxalic acid to form the oxalate salt. Characterization involves FT-IR for functional group analysis (e.g., N–H stretching at ~3300 cm⁻¹), NMR for structural confirmation, and HPLC for purity assessment (>95%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Highly soluble in polar solvents (water, ethanol) but insoluble in non-polar solvents due to ionic oxalate interactions.

- Stability : Hygroscopic; requires storage under inert conditions (argon) to prevent oxidation.

- Melting Point : ~210–215°C (decomposes upon heating). These properties guide solvent selection, reaction conditions, and storage protocols .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in heterocyclic synthesis compared to other hydrazine derivatives?

this compound acts as a bifunctional reagent, providing both hydrazine and oxalate moieties. In pyrazole or triazole synthesis, the oxalate anion can stabilize intermediates via hydrogen bonding, altering reaction kinetics compared to propylhydrazine hydrochloride. For example, in [3+2] cycloadditions, oxalate’s acidity (pKa ~1.2) facilitates proton transfer, accelerating ring closure .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

- Purity variations : Impurities (>5%) in commercial batches can skew bioassay results. Validate purity via HPLC-MS and elemental analysis .

- Solvent effects : Activity in DMSO vs. aqueous buffers may differ due to aggregation or solubility limits. Use standardized solvent systems for comparability .

Q. What advanced analytical techniques are critical for detecting trace byproducts in this compound synthesis?

- GC-MS : Identifies volatile impurities (e.g., unreacted propan-1-amine).

- X-ray crystallography : Confirms crystal structure and detects polymorphic forms.

- TGA-DSC : Monitors thermal degradation pathways, ensuring stability under storage conditions .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

Q. How does pH influence this compound’s stability in aqueous solutions?

Stability decreases at extremes:

- Acidic conditions (pH <2) : Oxalate protonation reduces solubility, leading to precipitation.

- Alkaline conditions (pH >9) : Hydrazine group undergoes hydrolysis to ammonia. Maintain pH 4–6 for long-term stability, verified via UV-Vis spectroscopy and HPLC .

Q. What computational methods predict this compound’s reactivity in novel reaction systems?

- DFT calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices identify reactive sites).

- Molecular docking : Predict binding affinity in enzymatic assays (e.g., monoamine oxidase inhibition) .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Q. What safety protocols are essential when handling this compound in high-pressure reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。